molecular formula C12H18N2OS B1464850 1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one CAS No. 1251270-75-3

1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one

Cat. No.: B1464850
CAS No.: 1251270-75-3
M. Wt: 238.35 g/mol
InChI Key: DMXSQGXMHYVDIT-UHFFFAOYSA-N
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Description

“1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one” is a chemical compound with the CAS Number: 77445-06-8. Its molecular weight is 156.23 . It is also known by its IUPAC name, (1-acetyl-4-piperidinyl)methanamine .

Scientific Research Applications

Biological Activities and Synthetic Applications

  • Anticancer and Carcinogenicity Studies : Thiophene analogues, structurally related to carcinogens like benzidine and 4-aminobiphenyl, have been synthesized and evaluated for their potential carcinogenicity. These studies are crucial for understanding the chemical's behavior in biological systems and its potential risks (Ashby et al., 1978).

  • Dopamine D2 Receptor Ligands : Compounds with piperidine and thiophene moieties have been extensively studied for their therapeutic potential in treating neuropsychiatric disorders such as schizophrenia and depression. The pharmacophoric elements critical for high D2 receptor affinity have been identified, offering insights into drug design (Jůza et al., 2022).

  • Nucleophilic Aromatic Substitution : The synthetic utility of piperidine in nucleophilic aromatic substitution reactions has been reviewed, highlighting its application in the synthesis of nitro-aromatic compounds. Such reactions are fundamental in organic synthesis, demonstrating the compound's versatility (Pietra & Vitali, 1972).

  • Synthesis of Antineoplastic Agents : Novel piperidones have been developed as potential antineoplastic agents. Their modes of action, including apoptosis induction and modulation of multi-drug resistance, have been explored, showcasing the compound's potential in cancer therapy (Hossain et al., 2020).

  • Heterocyclic Compounds in Drug Design : The significance of furan and thiophene in medicinal chemistry has been highlighted, with a focus on their roles in the structure-activity relationships of nucleobases and nucleosides. This underscores the importance of heterocyclic compounds in developing new drugs (Ostrowski, 2022).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-2-thiophen-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c13-8-10-1-4-14(5-2-10)12(15)7-11-3-6-16-9-11/h3,6,9-10H,1-2,4-5,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXSQGXMHYVDIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601191468
Record name Ethanone, 1-[4-(aminomethyl)-1-piperidinyl]-2-(3-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251270-75-3
Record name Ethanone, 1-[4-(aminomethyl)-1-piperidinyl]-2-(3-thienyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251270-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[4-(aminomethyl)-1-piperidinyl]-2-(3-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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